molecular formula C11H15N3O5 B11850203 (6S)-2-nitro-6-(oxan-2-yloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

(6S)-2-nitro-6-(oxan-2-yloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

Katalognummer: B11850203
Molekulargewicht: 269.25 g/mol
InChI-Schlüssel: ODYNBCFURHSFFF-PEHGTWAWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6S)-2-nitro-6-(oxan-2-yloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]oxazines This compound is characterized by its unique structural features, including a nitro group, an oxan-2-yloxy substituent, and a dihydroimidazo ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-2-nitro-6-(oxan-2-yloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo Ring: The initial step involves the cyclization of appropriate precursors to form the imidazo ring system. This can be achieved through the reaction of a suitable diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions, typically using nitric acid or a nitrating mixture.

    Attachment of the Oxan-2-yloxy Group: The oxan-2-yloxy group can be introduced through etherification reactions, where an appropriate alcohol reacts with the imidazo ring system in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(6S)-2-nitro-6-(oxan-2-yloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The oxan-2-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include alkoxides, thiolates, and amines.

Major Products

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted imidazo[2,1-b][1,3]oxazine derivatives.

Wissenschaftliche Forschungsanwendungen

(6S)-2-nitro-6-(oxan-2-yloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.

    Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of (6S)-2-nitro-6-(oxan-2-yloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxan-2-yloxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (6S)-2-nitro-6-(methoxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine
  • (6S)-2-nitro-6-(ethoxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

Uniqueness

(6S)-2-nitro-6-(oxan-2-yloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine is unique due to the presence of the oxan-2-yloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and stability, making it a valuable candidate for various applications in research and industry.

Eigenschaften

Molekularformel

C11H15N3O5

Molekulargewicht

269.25 g/mol

IUPAC-Name

(6S)-2-nitro-6-(oxan-2-yloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

InChI

InChI=1S/C11H15N3O5/c15-14(16)9-6-13-5-8(7-18-11(13)12-9)19-10-3-1-2-4-17-10/h6,8,10H,1-5,7H2/t8-,10?/m0/s1

InChI-Schlüssel

ODYNBCFURHSFFF-PEHGTWAWSA-N

Isomerische SMILES

C1CCOC(C1)O[C@H]2CN3C=C(N=C3OC2)[N+](=O)[O-]

Kanonische SMILES

C1CCOC(C1)OC2CN3C=C(N=C3OC2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.